REACTION_CXSMILES
|
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[C:5]([N+]([O-])=O)[CH:4]=1)#[N:2].[SH:14][CH2:15][C:16]([O:18][CH3:19])=[O:17].C(N(CC)CC)C.C(O)(=O)C>CS(C)=O>[C:1]([C:3]1[CH:10]=[CH:9][C:6]2[CH:7]=[C:15]([C:16]([O:18][CH3:19])=[O:17])[S:14][C:5]=2[CH:4]=1)#[N:2]
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Name
|
|
Quantity
|
4.08 g
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Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C=O)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
2.46 g
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Type
|
reactant
|
Smiles
|
SCC(=O)OC
|
Name
|
|
Quantity
|
6.46 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
ice water
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Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
the resulting precipitate is filtered off with suction
|
Type
|
WASH
|
Details
|
washed twice with water
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Type
|
CUSTOM
|
Details
|
dried at 50° C. under reduced pressure overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC2=C(C=C(S2)C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |